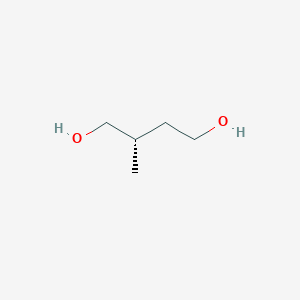

(S)-(-)-2-Methyl-1,4-butanediol

Descripción general

Descripción

Introduction (S)-(-)-2-Methyl-1,4-butanediol is closely related to 1,4-Butanediol (BDO), a significant chemical used in polymer manufacturing. BDO is typically produced from oil and natural gas feedstocks, but recent developments have enabled its production from renewable carbohydrate feedstocks via metabolic engineering of Escherichia coli (Yim et al., 2011).

Synthesis Analysis The synthesis of BDO-related compounds often involves complex chemical processes. For instance, the synthesis of monodisperse hard segments containing BDO was achieved through a simple technique, resulting in high purity materials (Fu et al., 1985).

Molecular Structure Analysis The molecular structure of BDO and related compounds has been extensively studied. A study on 1,4-butanediol revealed insights into its conformation and internal hydrogen bonding using techniques like gas-phase electron diffraction and molecular mechanics calculations (Trætteberg & Hedberg, 1994).

Chemical Reactions and Properties The chemical reactions of BDO variants are diverse. One study explored the reaction kinetics of 2,3-butanediol (a related compound) over various catalysts, providing insight into the roles of acid and metal sites in hydrodeoxygenation processes (Zheng et al., 2018).

Physical Properties Analysis The physical properties of BDO and its derivatives have been a subject of research. For example, the study of monodisperse oligomers of 1,4-butanediol and 2,4-toluene diisocyanate provided data on their glass transition temperatures and melting temperatures (Fu et al., 1985).

Chemical Properties Analysis Chemical properties of BDO and its derivatives include their reactivity and interaction with other substances. The study by Maytum et al. (2010) demonstrated that 1,4-butanediol could act as a reducing agent in hydrogen-transfer reactions to ketones, imines, and alkenes (Maytum et al., 2010).

Aplicaciones Científicas De Investigación

Metabolic Engineering for Bioproduct Synthesis

Research demonstrates the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This approach provides an alternative to traditional petrochemical methods, with one strain of E. coli capable of producing BDO from glucose, xylose, sucrose, and biomass-derived mixed sugar streams. This biocatalytic route is seen as a step towards sustainable chemical production (Yim et al., 2011).

Autonomous Production in Engineered Escherichia coli

Further advancements in the field include the development of engineered E. coli strains capable of autonomous production of BDO via a de novo biosynthesis pathway. This modular approach integrates BD biosynthesis with production control through synthetic circuits, allowing for efficient BD production from specifically allocated carbon sources (Liu & Lu, 2015).

Chemical Properties and Applications

Investigations into the shear viscosities of liquid 1,4-butanediol and related compounds provide insights into their physical and chemical properties. These studies are crucial for understanding the applications of these compounds in various industrial processes, including their use as solvents or reagents in chemical synthesis (Zhao et al., 2007).

Hydrogenation and Catalysis

Research into the hydrogenation of 2-butyne-1,4-diol in supercritical carbon dioxide (scCO2) without catalysts highlights the potential of (S)-(-)-2-Methyl-1,4-butanediol in facilitating or undergoing chemical transformations. The study found scCO2 to be an effective medium for this reaction, showcasing the versatility of 1,4-butanediol in chemical synthesis (Zhao, Ikushima, & Arai, 2004).

Advances in Biocatalysis

The use of 1,4-butanediol as a 'smart cosubstrate' in redox biocatalysis highlights its importance in industrial biotechnology. By facilitating NAD(P)H-dependent redox reactions, 1,4-butanediol enhances the efficiency of biocatalytic processes, making it a valuable tool for sustainable chemical production (Kara et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

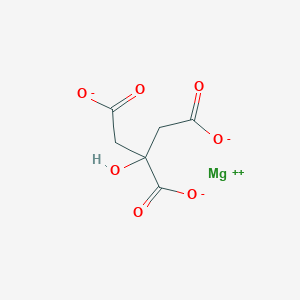

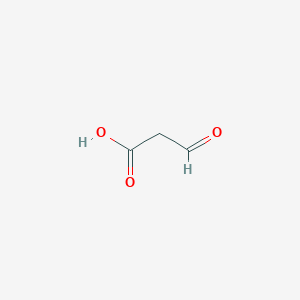

(2S)-2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-2-Methyl-1,4-butanediol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

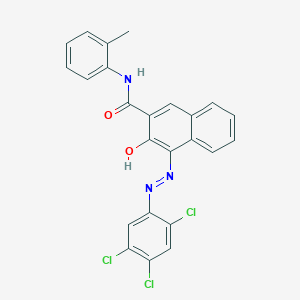

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide](/img/structure/B36043.png)